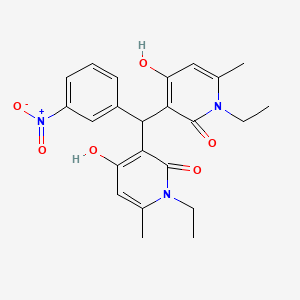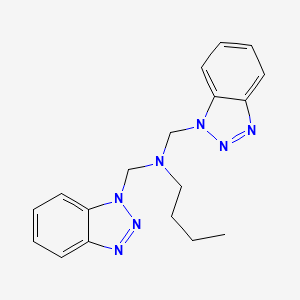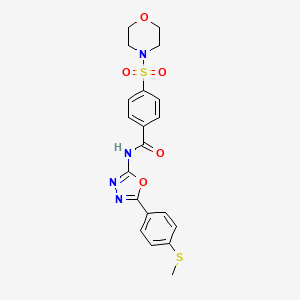![molecular formula C9H15Cl2N3 B2826072 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride CAS No. 2287297-87-2](/img/structure/B2826072.png)
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride” is a complex organic molecule. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . These methodologies can be used to produce three C5-substitution patterns .Molecular Structure Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .Chemical Reactions Analysis
The syntheses of 1-substituted 1H-imidazol-2(3H)-ones reported in the literature from 1923 to 2014 can be divided into two groups. The first group includes reactions where the imidazolone ring is formed .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Spirocyclic Structures : The compound 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride is structurally related to spirocyclic compounds, which have been the subject of various synthesis studies. For example, Gurry et al. (2015) developed a synthesis method for spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, and disclosed the X-ray crystal structure of the new tetracyclic system (Gurry, McArdle, & Aldabbagh, 2015).
Analysis of Homoconjugative Interactions : Banert et al. (2002) prepared 1-azaspiro[2.4]hepta-1,4,6-trienes and analyzed the UV photoelectron spectrum of one such compound, noting substantial homoconjugative interactions between the lone-pair orbital of the azirine nitrogen atom and the pi orbital of the cyclopentadiene ring. This research offers insights into the electronic structure of related spirocyclic compounds (Banert et al., 2002).
Synthesis of 4-Azaspiro Derivatives : Research by Laroche et al. (2006) on the synthesis of polyhydroxy 4-azaspiro[2.4]heptane derivatives, also called spirocyclopropyl iminosugars, from protected aldoses, highlights the synthetic versatility and potential applications of spirocyclic compounds in inhibiting glycosidases (Laroche et al., 2006).
Cleavage and Transformations of Spirocyclic Compounds : Molchanov et al. (2016) studied the reductive cleavage of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which led to the formation of bi- or tricyclic lactams or lactones, demonstrating the complex reactivity and potential for further derivatization of spirocyclic compounds (Molchanov et al., 2016).
Synthesis of Analogues and Derivatives
Amino Acids Analogues Synthesis : Radchenko et al. (2010) synthesized amino acid analogues derived from 2-azaspiro[3.3]heptane, which are of interest in drug design and biochemistry, highlighting the relevance of spirocyclic structures in the synthesis of bioactive molecules (Radchenko, Grygorenko, & Komarov, 2010).
Synthesis of Spirocyclic Azetidines : Guerot et al. (2011) reported the syntheses of a variety of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. They also developed a practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes, demonstrating the synthetic versatility of spirocyclic compounds (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Design and Synthesis of Spirothiazolidines Analogs : Flefel et al. (2019) developed a novel series of spirothiazolidines analogs showing significant anticancer and antidiabetic activities, illustrating the potential therapeutic applications of spirocyclic compounds (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Wirkmechanismus
Target of Action
It is known that imidazole-based compounds, such as en300-6745493, have a wide range of applications in medicine . They have been used in the synthesis of various pharmaceuticals and have shown significant bioactivity .
Mode of Action
Imidazole-based compounds are known to interact with various biological targets and exhibit a range of pharmacological activities . The imidazole ring can form complexes with metal ions in molecules of biological importance , which could potentially influence its interaction with its targets.
Biochemical Pathways
Imidazole-based compounds are known to show antibacterial activities against various microorganisms . This suggests that they may affect biochemical pathways related to bacterial growth and survival.
Pharmacokinetics
Imidazole compounds are known to show good tissue penetration and permeability , which could potentially influence the bioavailability of EN300-6745493.
Result of Action
Imidazole-based compounds are known to exhibit various pharmacological activities, including antibacterial effects . This suggests that EN300-6745493 may have similar effects.
Action Environment
The properties of imidazole-based compounds can be influenced by various factors, including the presence of metal ions .
Safety and Hazards
Zukünftige Richtungen
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The findings are promising in that they reinforce the prospects of imidazole derivatives as alternative and effective antiparasitic therapy as well as providing evidence for a probable biological mechanism .
Eigenschaften
IUPAC Name |
6-(1H-imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-12-9(1)5-7(6-9)8-10-3-4-11-8;;/h3-4,7,12H,1-2,5-6H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKZUHWFJULCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)C3=NC=CN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2825989.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2825990.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2825994.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2825996.png)


![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)

![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)


